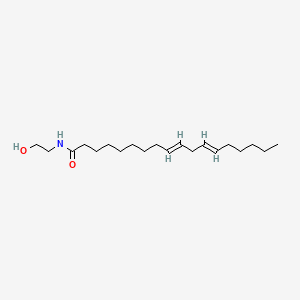
BUT-FUCOXANTHIN, 19/'-(SH)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BUT-FUCOXANTHIN, 19’-(SH) is a derivative of fucoxanthin, a carotenoid found predominantly in marine brown algae. Fucoxanthin is known for its unique chemical structure, which includes an allenic bond, a 5,6-monoepoxide, and various oxygenic functional groups such as hydroxyl, epoxy, carbonyl, and carboxyl moieties . This compound exhibits numerous health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of BUT-FUCOXANTHIN, 19’-(SH) typically involves the extraction of fucoxanthin from brown algae followed by chemical modification. One common method is ultrasonic-assisted extraction, which uses solvents like n-hexane and ethanol to obtain a crude extract from algae such as Sargassum fusiforme . The crude extract is then subjected to elution-extrusion countercurrent chromatography to isolate fucoxanthin with high purity .
Industrial Production Methods: In industrial settings, the production of fucoxanthin can be enhanced through cell culture and genetic engineering of micro-algae. Macro-algae, especially edible seaweeds, are also used as natural resources for harvesting and purification . The sugaring-out method, which involves phase separation triggered by glucose, is another novel approach for the preparation of fucoxanthin .
化学反应分析
Types of Reactions: BUT-FUCOXANTHIN, 19’-(SH) undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of multiple functional groups makes it prone to degradation upon exposure to light, heat, enzymes, oxygen, and other prooxidant molecules .
Common Reagents and Conditions: Common reagents used in the reactions of BUT-FUCOXANTHIN, 19’-(SH) include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to prevent degradation .
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of fucoxanthin, which retain some of the bioactive properties of the parent compound .
科学研究应用
BUT-FUCOXANTHIN, 19’-(SH) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of carotenoids and their derivatives.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular protection mechanisms.
Medicine: It has potential therapeutic applications in the treatment of diseases such as diabetes, obesity, cardiovascular diseases, cancer, and neurodegenerative diseases
作用机制
The mechanism of action of BUT-FUCOXANTHIN, 19’-(SH) involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the activation of the Nrf2/Keap1/ARE pathway, leading to an increase in intracellular glutathione levels . This pathway plays a crucial role in cellular defense against oxidative stress. Additionally, BUT-FUCOXANTHIN, 19’-(SH) interacts with the intestinal flora to protect intestinal health and prevent organ fibrosis .
相似化合物的比较
Astaxanthin: Another carotenoid with strong antioxidant properties, commonly found in marine organisms like shrimp and salmon.
Beta-carotene: A precursor to vitamin A, found in various fruits and vegetables, known for its antioxidant activity.
Lutein: A xanthophyll found in green leafy vegetables, known for its role in eye health.
Comparison: Compared to these similar compounds, BUT-FUCOXANTHIN, 19’-(SH) has a unique chemical structure with an allenic bond and multiple oxygenic functional groups, which contribute to its distinct bioactive properties . Its ability to activate the Nrf2/Keap1/ARE pathway and interact with the intestinal flora sets it apart from other carotenoids .
属性
CAS 编号 |
111234-30-1 |
|---|---|
分子式 |
C15H20N2O |
分子量 |
0 |
同义词 |
BUT-FUCOXANTHIN, 19/'-(SH) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





